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Compound of Interest

Compound Name:
5-Bromo-2-

(difluoromethoxy)pyridine

Cat. No.: B1532249 Get Quote

5-Bromo-2-(difluoromethoxy)pyridine (CAS No. 899452-26-7) has emerged as a crucial

heterocyclic building block in contemporary drug discovery and agrochemical synthesis.[1][2]

Its structure uniquely combines three key motifs: a pyridine core, a bromine handle, and a

difluoromethoxy group. This combination imparts a desirable profile of reactivity and

physicochemical properties.

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-

approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.

[3] The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for

palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-

carbon and carbon-heteroatom bonds.[1][4] The difluoromethoxy (-OCF₂H) group is a

bioisostere of methoxy or hydroxyl groups, offering a unique electronic signature. It is strongly

electron-withdrawing and can improve metabolic stability, membrane permeability, and binding

affinity by modulating the lipophilicity and pKa of the parent molecule.

This guide provides a comprehensive analysis of the reactivity and stability of 5-Bromo-2-
(difluoromethoxy)pyridine, offering field-proven insights and detailed protocols to empower

researchers in their synthetic endeavors.

Physicochemical Properties and Stability
5-Bromo-2-(difluoromethoxy)pyridine is typically supplied as a stable, white crystalline solid.

[2] Proper handling and storage are essential for maintaining its integrity.
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Property Value Source

CAS Number 899452-26-7 [2]

Molecular Formula C₆H₄BrF₂NO [2]

Molecular Weight 224.01 g/mol [5]

Appearance White powder [2]

Storage
Store at room temperature in a

dry, well-ventilated area.
[2]

Stability Insights: The compound is generally stable under standard laboratory conditions. The

C-O bond of the difluoromethoxy group is significantly stronger than that of a standard methoxy

group, rendering it resistant to cleavage. However, like most aryl bromides, it should be

protected from strong light and incompatible reagents such as strong reducing agents.

Standard safety precautions, including the use of personal protective equipment, should be

observed as related compounds are known to cause skin, eye, and respiratory irritation.[6]

Reactivity Profile: A Tale of Two Sites
The synthetic utility of 5-Bromo-2-(difluoromethoxy)pyridine is dominated by the reactivity of

the C-Br bond, with the electronically modified pyridine ring influencing the reaction outcomes.

Caption: Reactivity overview of 5-Bromo-2-(difluoromethoxy)pyridine.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 5-position is the principal site of reactivity, making it an ideal

substrate for a wide array of palladium-catalyzed cross-coupling reactions. These

transformations are foundational for constructing the complex molecular architectures required

for modern pharmaceuticals.[1][4]

The Suzuki-Miyaura reaction is arguably the most utilized method for generating biaryl and

heteroaryl-aryl structures from this building block. It involves the coupling of the aryl bromide

with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and

a base.[7]
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Causality Behind Experimental Choices:

Catalyst Selection: The choice of palladium catalyst is critical. For electron-deficient

heterocyclic halides like this one, catalysts bearing electron-rich, bulky phosphine ligands are

often superior. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) in Pd(dppf)Cl₂

stabilize the palladium center and promote the key steps of oxidative addition and reductive

elimination.[8] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a reliable choice,

particularly for less challenging couplings.[7]

Base and Solvent: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate

(K₃PO₄), is required to activate the boronic acid.[7][9] The solvent system often consists of

an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water to facilitate the

dissolution of the inorganic base.[7][8]
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Reactants:
5-Bromo-2-(difluoromethoxy)pyridine

Arylboronic Acid

Reagents:
Pd Catalyst (e.g., Pd(dppf)Cl₂)

Base (e.g., K₂CO₃)
Solvent (e.g., Dioxane/H₂O)

Reaction:
Heat (e.g., 80-100 °C)

Inert Atmosphere (N₂ or Ar)

Aqueous Workup:
Dilute with organic solvent

Wash with water/brine

Purification:
Silica Gel Chromatography

Product:
5-Aryl-2-(difluoromethoxy)pyridine

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

For the synthesis of arylamines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig

amination is the method of choice.[10] This reaction couples the aryl bromide with a primary or

secondary amine, catalyzed by a palladium complex.[11][12]
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Causality Behind Experimental Choices:

Catalyst System: This reaction is highly sensitive to the ligand on the palladium catalyst.

Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential for

achieving high yields, especially with less reactive amines or aryl chlorides.[13] A common

practice is to generate the active Pd(0) catalyst in situ from a precursor like Pd(OAc)₂ or

Pd₂(dba)₃.

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine,

facilitating its coordination to the palladium center.[13] Sodium tert-butoxide (NaOt-Bu) is the

most common choice, though other bases like LHMDS or Cs₂CO₃ can be used depending

on the substrate.[13]

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent

quenching of the strong base and interference with the catalytic cycle.
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Reactants:
5-Bromo-2-(difluoromethoxy)pyridine

Primary or Secondary Amine

Reagents:
Pd Pre-catalyst (e.g., Pd(OAc)₂)
Phosphine Ligand (e.g., XPhos)

Strong Base (e.g., NaOt-Bu)
Anhydrous Solvent (e.g., Toluene)

Reaction:
Heat (e.g., 80-110 °C)

Inert Atmosphere (N₂ or Ar)

Quench & Extract:
Quench with NH₄Cl (aq)

Extract with organic solvent

Purification:
Silica Gel Chromatography

Product:
5-(Amino)-2-(difluoromethoxy)pyridine

Click to download full resolution via product page

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)
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The pyridine ring is inherently electron-deficient. This character is further amplified by the

potent electron-withdrawing effect of the 2-(difluoromethoxy) group. This electronic profile

activates the ring towards nucleophilic aromatic substitution (SNAr).

In principle, nucleophilic attack is most favored at the 2- and 4-positions (ortho and para to the

nitrogen), as the resulting anionic intermediate (Meisenheimer complex) can be stabilized by

delocalizing the negative charge onto the electronegative nitrogen atom.[14][15] While the 2-

position is occupied, the 4- and 6-positions are electronically activated. However, a standard

SNAr reaction requires a suitable leaving group at the site of attack. Since 5-Bromo-2-
(difluoromethoxy)pyridine lacks a leaving group at the 4- or 6-position, direct displacement of

a hydride is not a common transformation under typical conditions. Therefore, the synthetic

utility of this molecule is overwhelmingly dominated by cross-coupling at the C-Br bond.

Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized for specific

substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling with 4-
Methoxyphenylboronic Acid
This protocol describes a typical procedure for the synthesis of 2-(difluoromethoxy)-5-(4-

methoxyphenyl)pyridine.

Reagents and Conditions
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Reagent M.W. Amount Moles Eq.

5-Bromo-2-

(difluoromethoxy)

pyridine

224.01 224 mg 1.0 1.0

4-

Methoxyphenylb

oronic Acid

151.96 182 mg 1.2 1.2

Pd(dppf)Cl₂·CH₂

Cl₂
816.64 41 mg 0.05 0.05

K₂CO₃ 138.21 276 mg 2.0 2.0

1,4-Dioxane - 4.0 mL - -

Water - 1.0 mL - -

Step-by-Step Methodology:

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-
(difluoromethoxy)pyridine (224 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2

mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0

mmol).

Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.

Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

Monitor reaction progress by TLC or LC-MS.

After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and

filter through a pad of Celite, washing the pad with additional ethyl acetate.

Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine

(15 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination with
Morpholine
This protocol outlines a procedure for synthesizing 4-(2-(difluoromethoxy)pyridin-5-

yl)morpholine.

Reagents and Conditions

Reagent M.W. Amount Moles Eq.

5-Bromo-2-

(difluoromethoxy)

pyridine

224.01 224 mg 1.0 1.0

Morpholine 87.12 105 µL 1.2 1.2

Pd(OAc)₂ 224.49 11 mg 0.05 0.05

XPhos 476.6 48 mg 0.10 0.10

NaOt-Bu 96.10 135 mg 1.4 1.4

Toluene

(anhydrous)
- 5.0 mL - -

Step-by-Step Methodology:

To a dry, oven-baked reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11 mg,

0.05 mmol), XPhos (48 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

Add 5-Bromo-2-(difluoromethoxy)pyridine (224 mg, 1.0 mmol) followed by anhydrous

toluene (5.0 mL) and morpholine (105 µL, 1.2 mmol) via syringe.
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Seal the tube tightly and place the mixture in a preheated oil bath at 100 °C. Stir vigorously

for 16 hours.

Cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by

adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with

brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

Concentrate the solvent under reduced pressure. Purify the resulting crude material by flash

column chromatography on silica gel to afford the desired product.

Conclusion
5-Bromo-2-(difluoromethoxy)pyridine is a highly valuable and versatile building block for

chemical synthesis. Its reactivity is primarily centered on the C-Br bond, which readily

participates in a host of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-

Miyaura and Buchwald-Hartwig aminations. The presence of the electron-deficient pyridine ring

and the strongly electron-withdrawing difluoromethoxy group modulates this reactivity and

imparts unique properties beneficial for drug discovery. A thorough understanding of the

principles governing its reactions, including the judicious choice of catalysts, ligands, and

bases, allows chemists to efficiently incorporate this scaffold into complex target molecules,

accelerating the development of new therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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